N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide
Description
N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide (CAS: 1468729-25-0) is a small organic compound with the molecular formula C₉H₁₈N₂O and a molecular weight of 170.25 g/mol . Its structure features a cyclobutyl ring substituted with an aminomethyl group, linked via an amide bond to a 2-methylpropanoyl moiety.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide |
InChI |
InChI=1S/C9H18N2O/c1-6(2)9(12)11-5-7-3-8(10)4-7/h6-8H,3-5,10H2,1-2H3,(H,11,12) |
InChI Key |
JDNAOJUBJHPAEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCC1CC(C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide typically involves the reaction of 3-aminocyclobutylmethanol with 2-methylpropanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets. The aminocyclobutyl group can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- This compound: Compact structure (MW 170.25) with moderate lipophilicity (predicted LogP ~1.2).
- SNAP 94847 : Higher molecular weight (~550) and LogP (~4.5) due to aromatic and piperidine groups, favoring blood-brain barrier penetration .
Key Differentiators and Implications
Structural Uniqueness: The cyclobutylamine moiety in this compound distinguishes it from piperidine- or aryl-containing analogs, offering a unique pharmacophore for receptor binding .
Therapeutic Potential: While oligonucleotide derivatives (e.g., ) target genetic pathways, the compound’s smaller size and amide functionality position it for traditional small-molecule drug development .
Synthetic Scalability : Simpler synthesis compared to oligonucleotide analogs (e.g., ) may facilitate large-scale production .
Biological Activity
N-[(3-Aminocyclobutyl)methyl]-2-methylpropanamide, also known as a derivative of cyclobutane amines, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which contributes to its interaction with various biological targets. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₁₄N₂O
- Molecular Weight : 142.20 g/mol
The presence of the aminocyclobutyl group is significant as it may influence the compound's ability to interact with biological systems.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Receptor Binding : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic processes, potentially affecting pathways such as neurotransmitter metabolism or inflammatory responses.
- Protein Interaction : The compound may interact with proteins involved in cell signaling or structural integrity, impacting cellular functions.
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
These findings indicate potential applications in treating bacterial infections.
Neuropharmacological Effects
Research has indicated that compounds related to this compound may influence neuropharmacological activity. For example, studies have shown effects on neurotransmitter systems, particularly:
- Dopaminergic System : Potential modulation of dopamine receptors could implicate this compound in addressing disorders like Parkinson's disease.
- Serotonergic System : Interaction with serotonin receptors may suggest a role in mood regulation and treatment of depression.
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of compounds similar to this compound. Notably:
- Case Study on Antimicrobial Effectiveness : A study published in a peer-reviewed journal demonstrated the efficacy of a structurally similar compound against multi-drug resistant bacterial strains. The study utilized agar diffusion methods to assess activity and reported significant inhibition zones comparable to conventional antibiotics.
- Neuropharmacological Investigation : Another research effort explored the effects of a related compound on animal models exhibiting depressive behaviors. The results indicated that treatment with the compound led to a significant reduction in depressive symptoms, suggesting its potential as an antidepressant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
